(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Beschreibung
This compound belongs to the cyclopenta[a]phenanthrene steroid derivatives, characterized by a steroidal core modified with a pyridin-3-yl substituent at position 17 and methyl groups at positions 10 and 13 with specific (10R,13S) stereochemistry. The hydroxyl group at position 3 is a critical functional moiety, often associated with hydrogen bonding and biological activity.
Eigenschaften
Molekularformel |
C24H31NO |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18?,19?,21?,22?,23-,24+/m0/s1 |
InChI-Schlüssel |
GZOSMCIZMLWJML-QTPCBYLQSA-N |
Isomerische SMILES |
C[C@]12CCC(CC1=CCC3C2CC[C@]4(C3CC=C4C5=CN=CC=C5)C)O |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Suzuki-Miyaura Cross-Coupling with Boronic Acids
A widely cited route begins with dehydroepiandrosterone (DHEA, 6 ) as the starting material. The protocol involves:
- Protection of the C3-hydroxy group using tert-butyldimethylsilyl (TBS) chloride to yield 7 .
- Enol-triflate formation at C17 using N-phenyl-bis(trifluoromethanesulfonimide) and potassium bis(trimethylsilyl)amide (KHMDS) at −78 °C, producing 8 in 85% yield.
- Suzuki-Miyaura coupling with pyridin-3-ylboronic acid in tetrahydrofuran (THF)/water (1:1) using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and cesium carbonate (Cs₂CO₃).
This method achieves the desired 10b [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-...] with high regioselectivity. Critical to success is the TBS group’s stability under Suzuki conditions, preventing undesired side reactions at C3.
Palladium-Catalyzed Vinyl Halide Coupling
An alternative route avoids triflate intermediates by employing 17-iodo or 17-bromo steroids . Key steps include:
- Generation of a 17-iodo steroid from DHEA via iodination at C17.
- Cross-coupling with (3-pyridyl)borane derivatives using Pd(PPh₃)₄ or bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] in a biphasic solvent system (THF/water).
This method reduces costs by circumventing triflate reagents and enables large-scale synthesis when borane equivalents are limited to ≤1.2 per steroid. By-product formation is minimized via crystallization from acetonitrile/methanol mixtures.
Optimized Synthetic Protocols and Reaction Mechanisms
Synthesis via Enol-Triflate Intermediate
Scheme 1 outlines the synthesis from DHEA:
- TBS Protection : DHEA (6 ) → 7 (TBS-protected ketone).
- Enol-Triflate Formation : 7 → 8 using KHMDS and triflimide.
- Suzuki Coupling : 8 + pyridin-3-ylboronic acid → 9b (TBS-protected intermediate).
- Deprotection : 9b → 10b via tetrabutylammonium fluoride (TBAF).
The Suzuki reaction proceeds through oxidative addition of Pd(0) to the triflate, transmetalation with the boronic acid, and reductive elimination to form the C17-pyridyl bond.
Oxime Formation and Derivatization
A patent (EP4389756A1) details post-coupling modifications:
- Oxime Synthesis : Reacting the C3-ketone intermediate with hydroxylamine hydrochloride and sodium acetate in ethanol yields the oxime.
- Carbamoylation : Treating the oxime with carbonyldiimidazole (CDI) and triethylamine in dichloromethane introduces bis(2-chloroethyl)carbamoyl groups.
This pathway generates prodrug derivatives but underscores the versatility of the core structure for further functionalization.
Analytical and Mechanistic Validation
Spectroscopic Characterization
- ESI-MS : Key intermediates exhibit characteristic peaks, e.g., m/z 434.1 [M+H]⁺ for the oxime precursor.
- ¹H NMR : Diagnostic signals include δ 5.62 (s, 1H, C3-OH) and δ 8.47 (s, 1H, pyridin-3-yl).
Comparative Analysis of Methods
Analyse Chemischer Reaktionen
Types of Reactions
The compound (10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde using oxidizing agents.
Reduction: Reduction of the pyridine ring to a piperidine ring using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
The compound (10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in the body, modulating their activity.
Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
Pyridinylmethylene analogs () introduce a conjugated ketone system, altering electronic properties. Acetylated derivatives () improve lipid solubility, likely enhancing blood-brain barrier penetration compared to the parent hydroxylated form .
Stereochemical and Functional Group Impact :
- The (10R,13S) configuration is conserved in most analogs, critical for maintaining steroidal conformation. Hydroxyl groups at position 3 are common, but acetylation () or glycosylation () modifies polarity and bioavailability.
Synthetic Accessibility: Silica gel chromatography () and mechanochemical methods () are prevalent. The target compound’s synthesis likely follows similar protocols but requires precise control over pyridine coupling.
Pharmacological Potential: Pyridine-containing analogs (e.g., ) may target nicotinic or steroid receptors due to nitrogen’s lone-pair electrons. Isoquinoline derivatives () could exhibit distinct binding profiles due to extended aromatic systems .
Biologische Aktivität
The compound (10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex polycyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
This compound belongs to a class of compounds characterized by a cyclopenta[a]phenanthrene core structure with additional functional groups that may influence its biological activity. Its molecular formula is and it has several stereocenters contributing to its unique three-dimensional conformation.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds with similar structures. Research indicates that derivatives of cyclopenta[a]phenanthrenes can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells via the activation of caspase pathways and modulation of cell cycle regulators.
- Cell Lines Tested : Commonly used cancer cell lines for testing include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
A specific case study demonstrated that a related compound showed significant cytotoxicity against MCF-7 cells with an IC50 value in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research suggests that it exhibits activity against a range of pathogens:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Inhibition of fungal growth has been observed in certain strains like Candida albicans.
In a comparative study, the compound was found to be more effective than standard antibiotics in inhibiting bacterial growth .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Studies indicate moderate absorption rates in vitro.
- Metabolism : The compound undergoes hepatic metabolism with several metabolites identified; however, detailed metabolic pathways remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy Study :
- Antimicrobial Evaluation :
Q & A
Basic: What synthetic strategies ensure correct stereochemical configuration in the synthesis of this compound?
Methodological Answer:
The stereochemical integrity of the 10R and 13S positions is critical for biological activity. A robust approach involves:
- Iridium-catalyzed deoxygenation of tertiary cycloalkanols to retain stereochemistry during reduction steps .
- Use of chiral auxiliaries or asymmetric catalysis to control the pyridin-3-yl group’s regioselective incorporation at position 17.
- Post-synthetic validation via X-ray crystallography (e.g., derivatives in and achieved 85–92% enantiomeric excess using similar protocols) .
Basic: Which spectroscopic techniques are optimal for characterizing this compound and its derivatives?
Methodological Answer:
- NMR (1H/13C): Assigns stereochemistry via coupling constants (e.g., 3J values for axial/equatorial protons in the decahydro core) .
- High-resolution mass spectrometry (HR-MS): Confirms molecular formula (e.g., C27H35NO for parent compound; see ) .
- X-ray crystallography: Resolves ambiguous stereochemistry in crystalline derivatives (applied in for a related cyclopenta-phenanthrene analog) .
Advanced: How can stereochemical variations at positions 10 and 13 influence biological activity?
Methodological Answer:
- Comparative bioassays: Test enantiomers or diastereomers (e.g., ’s hexahydro derivatives showed 10-fold activity differences with altered hydroxyl configurations) .
- Molecular docking: Map steric clashes or hydrogen-bonding interactions using receptor models (e.g., ’s related targets suggest pyridinyl groups modulate binding) .
- MD simulations: Analyze conformational stability of the 10R,13S configuration in lipid bilayers (analogous to sterol behavior in ) .
Advanced: How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Orthogonal assays: Validate activity using SPR (surface plasmon resonance) and cell-based assays to rule out assay-specific artifacts.
- Purity analysis: Quantify impurities via HPLC-MS; notes impurities >2% can skew bioactivity .
- In silico toxicity screening: Use ADMET predictors to differentiate intrinsic activity from off-target effects (e.g., ’s analogs showed divergent toxicity profiles) .
Basic: What protocols ensure compound stability during storage and handling?
Methodological Answer:
- Storage: Use amber vials under inert gas (N2/Ar) at –20°C; and highlight oxidative degradation of cyclopenta-phenanthrene analogs .
- Stability monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking (see ’s stability data for related compounds) .
- Lyophilization: For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydroxyl group hydrolysis.
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Regioselective functionalization: Modify the pyridin-3-yl group via Buchwald-Hartwig amination (applied in for thiophene derivatives) .
- Scaffold hopping: Replace the cyclopenta core with fused bicyclic systems (e.g., ’s dodecahydro analogs retained 60–70% activity) .
- Computational guidance: Use QSAR models trained on ’s pharmacological data to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
